molecular formula C10H14NO5P B1662276 UBP 1112

UBP 1112

Cat. No.: B1662276
M. Wt: 259.20 g/mol
InChI Key: LLEOLNUKLKCAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UBP1112 is a small molecule classified as a phosphonate ester derived from propionic acid. It is extensively employed in scientific research, particularly as an antagonist for group III metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in synaptic plasticity and memory formation, making UBP1112 a valuable tool for investigating the effects of phosphonates in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

UBP1112 is synthesized through a series of chemical reactions involving the parent phenylglycines. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for UBP1112 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

UBP1112 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced phosphonate esters .

Scientific Research Applications

UBP1112 is widely used in scientific research due to its role as a group III metabotropic glutamate receptor antagonist. Its applications include:

Mechanism of Action

UBP1112 exerts its effects by binding to group III metabotropic glutamate receptors, inhibiting their activity. This inhibition down-regulates cAMP-dependent signaling pathways via the activation of G_i/o proteins. The compound’s action leads to long-lasting synaptic potentiation and plasticity in specific brain regions, such as the hippocampal area CA2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UBP1112 stands out due to its high selectivity for group III mGluRs and its effectiveness in modulating synaptic plasticity. Its unique structure as a phosphonate ester derived from propionic acid contributes to its distinct pharmacological profile .

Properties

IUPAC Name

2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOLNUKLKCAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.